![molecular formula C13H9NO2S2 B14319235 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113168-30-2](/img/structure/B14319235.png)
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that combines a naphthoquinone skeleton with a thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which are then treated with triethylamine to yield the desired thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as benzylamine, morpholine, and piperidine are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with cellular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exerting its antimicrobial effects . In cancer cells, it may interact with DNA topoisomerases, enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 2-(Piperazin-1-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 3-Methyl-2-(methylimino)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
Uniqueness
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione is unique due to its ethylsulfanyl group, which may confer distinct biological activities compared to its methylsulfanyl and piperazinyl analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .
Properties
CAS No. |
113168-30-2 |
|---|---|
Molecular Formula |
C13H9NO2S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-ethylsulfanylbenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C13H9NO2S2/c1-2-17-13-14-9-10(15)7-5-3-4-6-8(7)11(16)12(9)18-13/h3-6H,2H2,1H3 |
InChI Key |
KWXVBZCYHWJPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



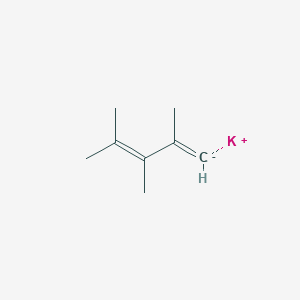
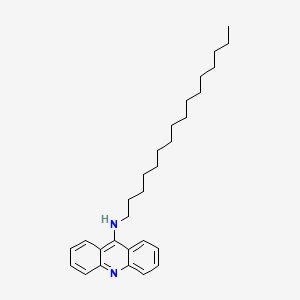
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
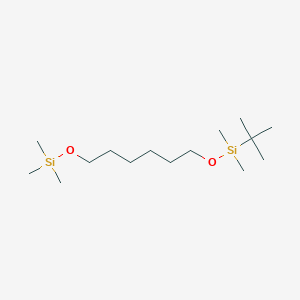
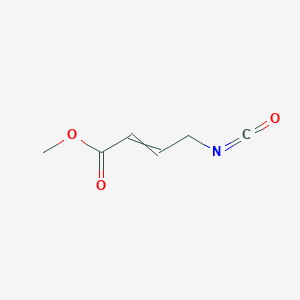
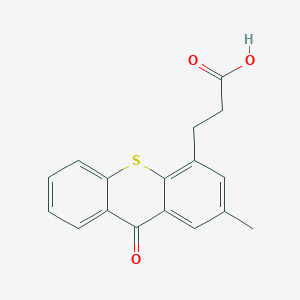
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
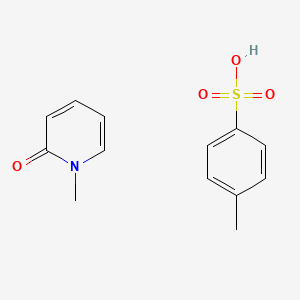
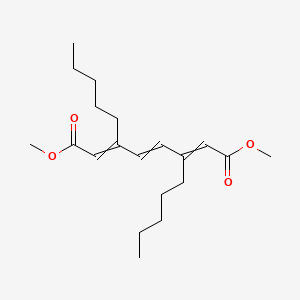
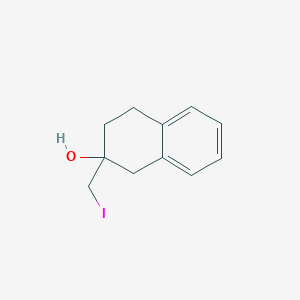
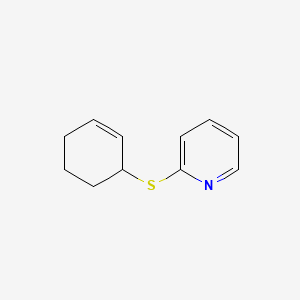
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
